Sulfo Cy3 Carboxylic acids(methyl)

説明

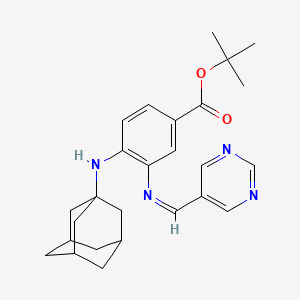

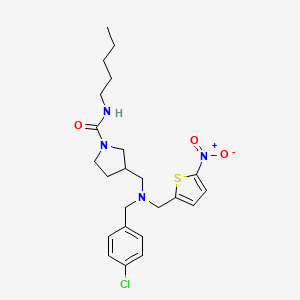

Sulfo Cy3 Carboxylic acids(methyl) is a water-soluble dye that belongs to the Cy series of dyes . It has absorbance and emission spectra that match the Cy3 fluorophore . It is an unactivated carboxylic acid that can be used for conjugation . It is commonly used for labeling biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .

Molecular Structure Analysis

Cyanine-based platforms, such as Sulfo Cy3 Carboxylic acids(methyl), have gained significant interest due to their remarkable spectral properties, including narrow absorption bands, large molar absorptivity, high sensitivity, and particularly an intense π-π* absorption which can be easily tuned from the visible to the near-infrared (NIR) region by structural modifications at the chromophore moiety .Chemical Reactions Analysis

Sulfo Cy3 Carboxylic acids(methyl) has been studied as a chemosensor for the recognition of metal cations with biological and environmental relevance . It displayed a highly sensitive colorimetric response, from blue to colorless, for Cu 2+ and Fe 3+ in acetonitrile solution .Physical And Chemical Properties Analysis

Sulfo Cy3 Carboxylic acids(methyl) is a solid with a molecular weight of 638.7 g/mol . It is well soluble in water, DMF, DMSO . It is practically insoluble in non-polar organic solvents .科学的研究の応用

1. Protein Analysis and Detection

Sulfo Cy3 Carboxylic Acids (Methyl) have been utilized in the field of protein analysis. A study by Qiao et al. (2009) demonstrated their application in protein derivatization followed by High-Performance Liquid Chromatography (HPLC) separation and fluorescence detection. This approach significantly enhanced the detection sensitivity for protein analysis, particularly in quantifying low abundance proteins.

2. Optical Imaging for Cancer Detection

In cancer research, Sulfo Cy3 Carboxylic Acids (Methyl) have shown potential in optical imaging for cancer detection. Pham et al. (2005) developed a water-soluble near-infrared dye using this compound, demonstrating its effectiveness in labeling peptides for in vivo optical imaging. This suggests broad applications in developing molecular-based beacons for cancer detection.

3. Synthesis and Chemical Applications

The compound has also found utility in chemical synthesis and applications. For example, Khaligh (2014) used a related compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its efficiency and reusability in chemical reactions.

4. Functionalization and Material Science

In material science, Sulfo Cy3 Carboxylic Acids (Methyl) have been instrumental in the functionalization of polymers. Poppe et al. (2002) described the synthesis of copolyarylenes functionalized with sulfonic and carboxylic acid groups, demonstrating their potential in applications like fuel cells due to their high proton conductivities.

将来の方向性

The use of Sulfo Cy3 Carboxylic acids(methyl) and similar compounds is an essential research topic in supramolecular chemistry . They are particularly useful in the development of small organic molecules as optical chemosensors for the recognition and detection of environmentally and biologically important metal ions . Future applications may include more sensitive single-molecule and cell-imaging studies .

特性

IUPAC Name |

2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8S2/c1-29(2)23-19-21(42(37,38)39)14-16-24(23)31(5)26(29)10-9-11-27-30(3,4)22-18-20(40-41(35)36)13-15-25(22)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOUQXJKNMUSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135564344 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)